Fospirate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fospirate is synthesized through the reaction of 3,5,6-trichloropyridin-2-ol with dimethyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through distillation or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Fospirate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3,5,6-trichloropyridin-2-ol and dimethyl phosphate.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 3,5,6-trichloropyridin-2-ol and dimethyl phosphate.

Oxidation: Various oxidation products depending on the specific oxidizing agent.

Substitution: Substituted pyridinyl phosphates.

Aplicaciones Científicas De Investigación

Fospirate has been studied for its applications in various fields:

Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.

Biology: Investigated for its effects on acetylcholinesterase and potential use as a biochemical tool.

Medicine: Explored for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.

Industry: Utilized as an insecticide in agricultural practices.

Mecanismo De Acción

Fospirate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the insect. The molecular target of this compound is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .

Comparación Con Compuestos Similares

Similar Compounds

Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Parathion: A highly toxic organophosphate insecticide with a similar inhibitory effect on acetylcholinesterase.

Diazinon: An organophosphate insecticide used in agriculture with a similar mode of action.

Uniqueness of Fospirate

This compound is unique due to its specific chemical structure, which allows it to form a stable covalent bond with acetylcholinesterase. This stability makes it a potent inhibitor and effective insecticide. Additionally, its relatively low toxicity to mammals compared to other organophosphates makes it a safer option for use in certain applications .

Actividad Biológica

Fospirate, a phosphorothioate compound, is primarily recognized for its significant biological activity as an insecticide and acaricide . Its mode of action is primarily through the inhibition of the enzyme acetylcholinesterase (AChE) , which plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in target organisms, which ultimately causes paralysis and death.

-

Acetylcholinesterase Inhibition : this compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine. This leads to:

- Increased synaptic acetylcholine levels.

- Prolonged stimulation of postsynaptic receptors.

- Neuromuscular dysfunction and eventual organism death.

- Toxicological Profile : The toxicological effects of this compound have been studied extensively, revealing its potential impact on non-target species and the environment. The compound exhibits varying degrees of toxicity across different organisms, which necessitates careful assessment in agricultural applications.

Biological Activity Data

The following table summarizes key biological activity metrics for this compound compared to other related compounds:

| Compound | LC50 (mg/L) | Mode of Application | Target Organism |

|---|---|---|---|

| This compound | 0.240 | Topical | House Fly (Musca domestica) |

| Chlorpyrifos | 0.075 | Topical | House Fly |

| Chlorpyrifos Methyl | 0.182 | Topical | House Fly |

- LC50 refers to the lethal concentration required to kill 50% of a test population, indicating the relative toxicity of these compounds when applied topically .

Case Study 1: Efficacy Against Pests

In a controlled study examining the efficacy of this compound against house flies, this compound was found to have a higher LC50 than chlorpyrifos but lower than chlorpyrifos methyl, indicating that while it is effective, it is less potent than some alternatives. The study highlighted that this compound's residual activity on treated surfaces was significant, maintaining effectiveness over time .

Case Study 2: Environmental Impact

Research conducted by environmental scientists assessed the impact of this compound on aquatic ecosystems. The findings indicated that while this compound is effective as an insecticide, its runoff into water bodies poses risks to non-target aquatic organisms. The study recommended implementing buffer zones and monitoring programs to mitigate environmental contamination.

Propiedades

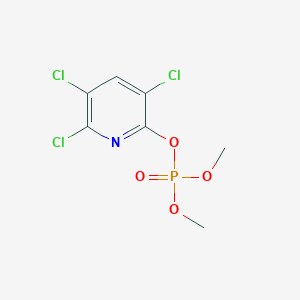

IUPAC Name |

dimethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3NO4P/c1-13-16(12,14-2)15-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBOKUAJQWDYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037512 | |

| Record name | Fospirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5598-52-7 | |

| Record name | Fospirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fospirate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fospirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORIC ACID, DIMETHYL 3,5,6-TRICHLORO-2-PYRIDYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSPIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DRC4KN503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.